

A Quantitative Proteomic Comparison of CCW 28-3 and Other BRD4-Targeting PROTACs

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Compound of Interest		
Compound Name:	CCW 28-3	
Cat. No.:	B15571146	Get Quote

In the rapidly advancing field of targeted protein degradation, PROTACs (Proteolysis Targeting Chimeras) have emerged as a powerful modality for eliminating disease-causing proteins. This guide provides a comparative analysis of the BRD4-targeting PROTAC **CCW 28-3** with other notable BRD4 degraders, focusing on their performance as evaluated by quantitative proteomics. This objective comparison, supported by experimental data and detailed methodologies, is intended for researchers, scientists, and drug development professionals.

CCW 28-3 is a heterobifunctional PROTAC that induces the degradation of the epigenetic reader protein BRD4. It achieves this by recruiting the RNF4 E3 ubiquitin ligase to BRD4, leading to its ubiquitination and subsequent degradation by the proteasome. **CCW 28-3** is composed of a JQ1 ligand, which binds to the bromodomains of BET (Bromodomain and Extra-Terminal domain) family proteins, connected via a linker to a CCW16 ligand that recruits the RNF4 E3 ligase.

Quantitative Comparison of BRD4 PROTACS

The efficacy of PROTACs is primarily assessed by their ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50), which represents the concentration of a PROTAC required to degrade 50% of the target protein, and the maximum degradation (Dmax), which indicates the maximal percentage of protein degradation achievable. Furthermore, quantitative proteomics provides an unbiased approach to assess the selectivity of a PROTAC by measuring its effects on the entire proteome.



Below is a summary of the quantitative data for **CCW 28-3** and other well-characterized BRD4-targeting PROTACs, such as MZ1 and ARV-771.

PROTAC	E3 Ligase Recruited	Target(s)	Cell Line	DC50	Dmax	Selectivit y Profile
CCW 28-3	RNF4	BRD4	231MFP	Not explicitly reported	Modest degradatio n	Degrades BRD4 without significantl y affecting BRD2 and BRD3 levels.[1] Off-targets identified include MT2A, ZC2HC1A, and ZNF367.[2]
MZ1	VHL	BRD4 (preferentia I)	HeLa, 22Rv1	~13 nM (HeLa)	>90% (HeLa)	Preferential ly degrades BRD4 over BRD2 and BRD3.[3]
ARV-771	VHL	Pan-BET (BRD2, BRD3, BRD4)	22Rv1 (CRPC)	<5 nM	Not explicitly reported	Efficiently degrades BRD2, BRD3, and BRD4.[5]

Mechanism of Action and Experimental Workflow





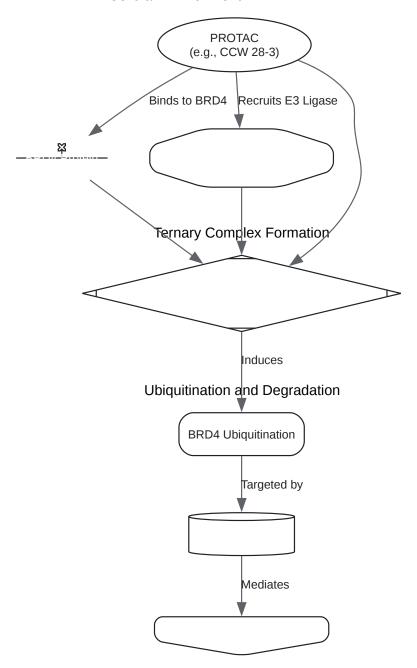


The general mechanism of action for BRD4-targeting PROTACs involves the formation of a ternary complex between the PROTAC, the BRD4 protein, and a recruited E3 ubiquitin ligase. This proximity induces the ubiquitination of BRD4, marking it for degradation by the 26S proteasome.



General Mechanism of BRD4-Targeting PROTACs

Cellular Environment





TMT-Based Quantitative Proteomics Workflow for PROTAC Analysis

Sample Preparation 1. Cell Culture & PROTAC Treatment (e.g., 231MFP cells + CCW 28-3) 2. Cell Lysis & Protein Extraction 3. Protein Digestion (Trypsin) TMT Labeling and Pooling 4. Peptide Labeling with TMT Reagents 5. Pooling of Labeled Samples Mass Spectrometry and Data Analysis 6. High-pH Reversed-Phase Fractionation 7. LC-MS/MS Analysis 8. Database Search & Quantification

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